methyl 1H,3H,4H-pyrrolo[2,1-c][1,4]oxazine-8-carboxylate
Description
Properties
IUPAC Name |
methyl 3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-8-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-12-9(11)7-2-3-10-4-5-13-6-8(7)10/h2-3H,4-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNRPFYZCBHNNEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2COCCN2C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1H,3H,4H-pyrrolo[2,1-c][1,4]oxazine-8-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of pyrrole derivatives with oxazine precursors in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 1H,3H,4H-pyrrolo[2,1-c][1,4]oxazine-8-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyrrole or oxazine rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl 1H,3H,4H-pyrrolo[2,1-c][1,4]oxazine-8-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound has potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of methyl 1H,3H,4H-pyrrolo[2,1-c][1,4]oxazine-8-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations at Position 6 and 8
Methyl 6-Formyl-1H,3H,4H-pyrrolo[2,1-c][1,4]oxazine-8-carboxylate
- Structure : A formyl group replaces hydrogen at position 4.
- Molecular Weight : 209.20 g/mol .
- Key Differences :
- Applications : Used in combinatorial chemistry for generating diverse libraries .
6-[(2S)-2-Methylpyrrolidine-1-carbonyl]-N-[(1R)-1-phenylpropyl]-...oxazine-8-carboxamide
- Structure : Position 8 is substituted with a carboxamide group; position 6 has a chiral pyrrolidine-carbonyl moiety.
- Molecular Weight : 395.5 g/mol .
- Key Differences: The carboxamide improves metabolic stability compared to the ester .
- Applications : Investigated as a protease inhibitor or receptor antagonist in drug discovery .
6-({[(tert-Butoxy)carbonyl]amino}methyl)-...oxazine-8-carboxylic Acid
Core Modifications and Ring-Annelated Analogues
1-Oxo-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-8-carboxylic Acid
- Structure : Incorporates a ketone at position 1 and a partially saturated dihydro ring.
- Key Differences :
- Applications : Explored as kinase inhibitors or antimicrobial agents .
Benzoannelated Analogues
Pharmacologically Relevant Derivatives
(1R,3S,5R,7R,8aS)-7-Ethylhexahydro-1-(6-hydroxy-4-quinolinyl)-...oxazine
- Structure: Quinolinyl and ethyl groups modify the core.
- Key Differences: The quinoline moiety introduces planar aromaticity for intercalation or enzyme inhibition . Ethyl group enhances lipophilicity, aiding blood-brain barrier penetration .
- Applications : Antimalarial or anticancer candidate .
Methyl 7,8-di(1H-indol-3-yl)-1-oxo-...oxazine-6-carboxylate
Comparative Data Table
Biological Activity
Methyl 1H,3H,4H-pyrrolo[2,1-c][1,4]oxazine-8-carboxylate is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its biological properties, synthesis methods, and potential applications based on recent research findings.
Chemical Structure and Properties
This compound features a pyrrole ring fused to an oxazine ring with a carboxylate group at the 8-position. This unique structure contributes to its reactivity and biological profile.
- Molecular Formula : C₉H₈N₂O₃
- SMILES Representation : COC(=O)C1=C2CNCCN2C=C1
Synthesis Methods
The synthesis of this compound typically involves the interaction of specific precursors with halogenated compounds under mild conditions. A recent study proposed a preparatively convenient method that yields high purity products through this approach.
Biological Activity
Research indicates that compounds within the pyrrolo[2,1-c][1,4]oxazine family exhibit various biological activities. Some notable findings include:
- Antitumor Activity : Preliminary studies suggest that this compound may possess antitumor properties. It has been shown to inhibit the growth of certain cancer cell lines in vitro.
- Antimicrobial Properties : The compound has demonstrated activity against a range of bacterial strains, indicating potential as an antimicrobial agent.
- Enzyme Inhibition : Interaction studies have revealed that this compound can inhibit specific enzymes involved in metabolic pathways.
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, findings suggest that modifications to the compound can enhance its efficacy and selectivity for particular biological targets .
Case Studies and Research Findings
Recent studies have focused on the pharmacological profiles of similar compounds within the pyrrolo family. For instance:
- Study on Antitumor Activity : A study published in Current Chemistry Letters demonstrated that derivatives of pyrrolo compounds showed significant cytotoxic effects on various cancer cell lines. The study highlighted the importance of structural modifications for enhancing activity .
- Enzyme Interaction Studies : Research utilizing molecular docking simulations has provided insights into how this compound interacts with specific enzyme targets. These studies suggest potential pathways for therapeutic applications in metabolic disorders.
Comparative Analysis of Related Compounds
The following table summarizes key characteristics and biological activities of this compound compared to related compounds:
| Compound Name | Molecular Formula | Notable Activities |
|---|---|---|
| This compound | C₉H₈N₂O₃ | Antitumor; Antimicrobial |
| Methyl 5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carbamate | C₉H₁₁N₅O₂ | HER kinase inhibition |
| Methyl 3-methyl-2(3H)-furo[3',2':5]pyrrole-5-carboxylate | C₉H₉N₃O₂ | Antioxidant; Anticancer |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for methyl 1H,3H,4H-pyrrolo[2,1-c][1,4]oxazine-8-carboxylate?
- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization and functional group modifications. For example:
- Step 1 : Formation of the pyrrolo-oxazine core via condensation of pyrrolidine precursors with oxazine-forming reagents under reflux conditions (e.g., xylene, 25–30 hours) .
- Step 2 : Esterification of the carboxylic acid intermediate using methyl chloride or methanol in the presence of acid catalysts .
- Critical Parameters : Solvent choice (e.g., dichloromethane or ethanol), temperature control (reflux vs. room temperature), and catalyst selection (e.g., Na₂SO₄ for drying) significantly impact yield and purity .
Q. How can researchers characterize the structural integrity of this compound?
- Methodological Answer : A combination of spectroscopic and chromatographic techniques is essential:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the bicyclic structure and methyl ester group (e.g., δ ~3.7 ppm for COOCH₃) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular formula (e.g., C₉H₁₂N₂O₂ for methyl pyrrolo-oxazine derivatives) .
- HPLC : Purity assessment (>95%) using reverse-phase columns (C18) with UV detection at 210–254 nm .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer : Based on GHS classifications for related pyrrolo-oxazine derivatives:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods for synthesis steps involving volatile solvents (e.g., dichloromethane) .
- Waste Disposal : Neutralize acidic byproducts before disposal and segregate organic waste for incineration .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity?
- Methodological Answer : Systematic optimization using design of experiments (DoE):
- Variables : Temperature (test 60–120°C), solvent polarity (e.g., DMF vs. THF), and catalyst loading (e.g., 1–5 mol% Pd) .
- Case Study : A 40% yield increase was achieved by switching from ethanol to acetonitrile, reducing side reactions in esterification .
- Analytical Monitoring : Use in-situ FTIR to track reaction progress and identify intermediates .
Q. How to resolve contradictions in spectroscopic data across studies?
- Methodological Answer : Cross-validate findings with orthogonal techniques:
- Example : Discrepancies in ¹H NMR shifts (e.g., δ 3.5 vs. 3.7 ppm for COOCH₃) may arise from solvent effects (CDCl₃ vs. DMSO-d₆). Confirm assignments via 2D NMR (COSY, HSQC) .
- Computational Validation : Compare experimental NMR data with density functional theory (DFT)-predicted chemical shifts .
Q. What computational modeling approaches predict the compound’s reactivity?
- Methodological Answer :
- DFT Calculations : Model transition states for ester hydrolysis or cyclization steps using software like Gaussian or ORCA .
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzyme binding pockets) to guide SAR studies .
- Tools : COMSOL Multiphysics for reaction kinetics modeling under varying temperatures/pressures .
Q. How to assess the compound’s potential biological activity?
- Methodological Answer :
- In Vitro Assays : Screen for kinase inhibition (e.g., EGFR, HER2) using fluorescence polarization assays .
- ADME Profiling : Evaluate metabolic stability in liver microsomes and Caco-2 cell permeability .
- Structural Analogs : Compare with pyrrolo[1,2-a]pyrazine derivatives showing antiviral activity (e.g., IC₅₀ < 1 µM in SARS-CoV-2 pseudovirus assays) .
Q. How does this compound compare to structurally related analogs?
- Methodological Answer : Perform a structure-activity relationship (SAR) analysis:
- Key Modifications :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
